molecular formula C24H20N2O4 B2413767 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955718-37-3

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2413767
CAS No.: 955718-37-3
M. Wt: 400.434
InChI Key: YYYXSNCZFKGVCK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
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Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological mechanisms, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C23H21N2O3C_{23}H_{21}N_{2}O_{3} with a molecular weight of approximately 385.43 g/mol. The compound features a tetrahydroisoquinoline core with various substituents that contribute to its biological activity.

Property Details
Molecular FormulaC23H21N2O3
Molecular Weight385.43 g/mol
Structural FeaturesTetrahydroisoquinoline core
Potential ApplicationsNeuroprotective agents

Preliminary studies suggest that compounds structurally similar to this compound may exhibit neuroprotective and anti-inflammatory properties. The mechanism of action likely involves interaction with specific receptors or enzymes within biological pathways. This interaction can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects.

Neuroprotective Effects

Research has indicated that derivatives of tetrahydroisoquinoline have neuroprotective capabilities. For instance, studies on related compounds have shown their ability to prevent dopaminergic cell death in models of neurotoxicity associated with Parkinson's disease. These findings suggest that this compound may similarly protect against neurodegenerative processes.

Case Studies and Research Findings

  • Neuroprotection Against Toxins : A study evaluating the effects of related tetrahydroisoquinoline compounds demonstrated significant protection against neurotoxic agents like MPP+ in dopaminergic SH-SY5Y cells. The compounds were shown to reduce lipid peroxidation and increase cell viability through apoptotic pathway modulation .
  • Anti-inflammatory Properties : Similar structures have been implicated in reducing inflammation through inhibition of pro-inflammatory cytokines. This suggests a potential application for this compound in treating inflammatory conditions.

Comparative Analysis

A comparative analysis of related compounds reveals variations in biological activity based on structural modifications:

Compound Structural Features Biological Activity
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-acetamideAcetamide moietyPotential neuroprotective effects
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-propane sulfonamideSulfonamide groupDifferent pharmacological profiles
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-methanesulfonamideContains a methanesulfonamide groupVariations in solubility and activity

Future Directions

Given the promising biological activities associated with this compound and its derivatives, further research is warranted. Future studies should focus on:

  • In vivo studies to validate neuroprotective effects.
  • Mechanistic studies to elucidate specific pathways involved.
  • Clinical trials to assess efficacy and safety for therapeutic applications.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c27-23(18-7-9-21-22(13-18)30-15-29-21)25-20-8-6-16-10-11-26(14-19(16)12-20)24(28)17-4-2-1-3-5-17/h1-9,12-13H,10-11,14-15H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYXSNCZFKGVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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